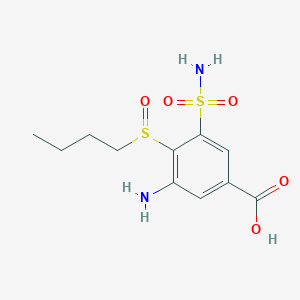
3-Amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid
Cat. No. B8301280
M. Wt: 320.4 g/mol
InChI Key: JOWJKTMQSJEMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03971819
Procedure details


To a solution of sodium dithionite (7.3 g) in water (50 ml) conc. aqueous ammonia (25 ml) was added, after which 4-n-butylsulphinyl-3-nitro-5-sulphamyl-benzoic acid (4 g) was added in portions at 25°C, while stirring. The reaction mixture was heated on a steam bath for 30 minutes. Then 4N hydrochloric acid was added until a pH of 1, while the heating was continued. After the evolution of sulphur dioxide had ceased, the reaction mixture was adjusted to a pH of 2.5 by addition of 2N sodium hydroxide, and cooled. The precipitated 3-amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid was collected by suction, recrystallized from aqueous ethanol, and dried in vacuo at 115°C. The acid was obtained with a melting point of 237°C (decomp.).


Quantity
4 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:9]([S:13]([C:15]1[C:23]([S:24](=[O:27])(=[O:26])[NH2:25])=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][C:16]=1[N+:28]([O-])=O)=[O:14])[CH2:10][CH2:11][CH3:12].Cl.S(=O)=O.[OH-].[Na+]>O>[NH2:28][C:16]1[CH:17]=[C:18]([CH:22]=[C:23]([S:24](=[O:26])(=[O:27])[NH2:25])[C:15]=1[S:13]([CH2:9][CH2:10][CH2:11][CH3:12])=[O:14])[C:19]([OH:21])=[O:20] |f:0.1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)S(=O)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated on a steam bath for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated 3-amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid was collected by suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from aqueous ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 115°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid was obtained with a melting point of 237°C (decomp.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1S(=O)CCCC)S(N)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
